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Compound of Interest

Compound Name: (E)-10-Hexadecenal

Cat. No.: B138251

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-10-Hexadecenal is a long-chain unsaturated aldehyde that serves as a key
semiochemical, notably as a major component of the sex pheromone of the yellow peach moth,
Dichocrocis punctiferalis (also known as Conogethes punctiferalis).[1] Its accurate identification
and quantification are crucial for various applications, including pest management strategies
involving mating disruption, monitoring of insect populations, and in the synthesis of complex
organic molecules in drug development. This application note provides detailed protocols and
data for the identification of (E)-10-Hexadecenal using modern analytical techniques, including
Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR)
Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Molecular and Physical Properties

Property Value

Molecular Formula C16H300

Molecular Weight 238.41 g/mol [1]

CAS Number 72698-30-7[1]

Appearance Colorless to pale yellow liquid
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Analytical Techniques and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile
compounds like (E)-10-Hexadecenal. It provides information on both the retention time of the
compound, which is characteristic under specific chromatographic conditions, and its mass
spectrum, which offers structural information based on fragmentation patterns.

Experimental Protocol: GC-MS Analysis
e Sample Preparation:

o For pheromone gland extracts, extraction can be performed using a non-polar solvent
such as hexane. An internal standard (e.g., (Z)-8-Dodecenyl acetate) can be added for
guantitative analysis.[2]

o Synthetic samples or purified natural extracts can be dissolved in a suitable volatile
solvent (e.g., hexane, dichloromethane) to a concentration of approximately 1 mg/mL.

e |nstrumentation and Conditions:
o Gas Chromatograph: Agilent 6890 GC or similar.

o Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 um film thickness) or a similar non-polar
capillary column.

o Injector: Splitless mode, temperature programmed from 40°C to 250°C.

o Oven Temperature Program: Initial temperature of 40°C held for 3 minutes, then ramped
to 260°C at 20°C/min, and held for 6 minutes.[3]

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
o Mass Spectrometer: Agilent 5975C MSD or similar.
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: m/z 40-550.
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Data Presentation: Expected Mass Spectral Data

While a published full mass spectrum for (E)-10-Hexadecenal is not readily available, the
fragmentation of long-chain aldehydes is well-characterized. The molecular ion peak (M*) at
m/z 238 may be observed, though it can be weak. Characteristic fragmentation patterns for

aldehydes include:

m/z Value Interpretation

Loss of a hydrogen atom from the aldehyde

M-1
group.
M-18 Loss of water (H20), a common fragmentation
for long-chain aldehydes.
M-29 Loss of the formyl radical («CHO).
M-44 McLafferty rearrangement, loss of C2H40.
43,57, 71, 85... Characteristic alkyl fragments (CnH2n+1)*.

Note: The fragmentation pattern can be used to confirm the presence of an aldehyde and a
long aliphatic chain. The position of the double bond can sometimes be inferred from specific
fragmentation pathways, but often requires derivatization or comparison with an authentic

standard.

Experimental Workflow for GC-MS Analysis
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GC-MS analysis workflow for (E)-10-Hexadecenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
Both *H and 3C NMR provide detailed information about the chemical environment of each
proton and carbon atom, respectively, allowing for the unambiguous identification of (E)-10-

Hexadecenal.
Experimental Protocol: NMR Analysis
e Sample Preparation:

o Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated
solvent (e.g., CDCIs).

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube.
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o Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¢ |nstrumentation and Conditions:

[e]

Nuclei: *H and 13C.

o

[¢]

Solvent: CDCls.

o Temperature: 298 K.

Spectrometer: Bruker Avance 400 MHz or similar.

Data Presentation: Predicted *H and 33C NMR Data

While a complete, published, and assigned NMR spectrum for (E)-10-Hexadecenal is not

readily available, the chemical shifts can be predicted based on the known ranges for similar

functional groups.

Predicted *H NMR Data

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~9.76 t,J=1.8Hz 1H -CHO
~5.40 m 2H -CH=CH-
~2.41 dt,J=7.4,1.8Hz 2H -CH2-CHO
~2.00 m 4H -CH2-CH=CH-CH-2-
~1.63 m 2H -CH2-CH2-CHO
~1.2-1.4 m 14H -(CHz)7-
~0.88 t,J=6.8HHz 3H -CHs
Predicted 3C NMR Data
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Chemical Shift (6, ppm) Assignment
~202.9 C=0

~131.5 -CH=CH-
~129.8 -CH=CH-
~43.9 -CH2-CHO
~32.7 -CH2-CH2-CH=
~31.9 =CH-CH2-
~29.5-29.1 -(CH2)n-

~22.6 -CH2-CHs
~22.1 -CH2-CH2-CHO
~14.1 -CHs

Logical Pathway for NMR Signal Assignment

Click to download full resolution via product page

Correlation of NMR signals to the structure of (E)-10-Hexadecenal.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups
present in a molecule. For (E)-10-Hexadecenal, FTIR is particularly useful for confirming the
presence of the aldehyde and the trans double bond.
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Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples like
(E)-10-Hexadecenal as it requires minimal sample preparation.

e Sample Preparation:

o Ensure the sample is free of water and particulate matter. No further preparation is
typically needed for a neat liquid.

e Instrumentation and Analysis:

o Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or similar, equipped with a
diamond ATR accessory.

o Background: Collect a background spectrum of the clean, empty ATR crystal.

o Sample Analysis: Place a small drop of the neat liquid sample onto the ATR crystal,
ensuring complete coverage.

o Data Collection: Acquire the spectrum over the range of 4000-400 cm~1. Co-add multiple
scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Presentation: Characteristic FTIR Absorption Bands
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
C-H stretch (alkane,
~2925 Strong )
asymmetric)
C-H stretch (alkane,
~2855 Strong )
symmetric)
~2720 Medium, Sharp C-H stretch (aldehyde)
~1730 Strong, Sharp C=0 stretch (aldehyde)[5]
~1465 Medium C-H bend (alkane)
~965 Medium, Sharp =C-H bend (trans alkene)
FTIR Analysis Workflow
Neat Liquid Sample
ATR-FTIR Analx is Data Interpretation
Collect Background Spectrum }—D{ ATR-FTIR Spectrometer —®| Analyze Sample }—>‘ FTIR Spectrum }—> Identify Characteristic Peaks —#| Assign Functional Groups —®| Confirm Structure

Click to download full resolution via product page
Workflow for the ATR-FTIR analysis of (E)-10-Hexadecenal.

Conclusion

The combination of GC-MS, NMR, and FTIR spectroscopy provides a comprehensive and
robust framework for the unambiguous identification of (E)-10-Hexadecenal. GC-MS offers
excellent separation and confirmatory fragmentation data. NMR spectroscopy provides detailed
structural elucidation, confirming the connectivity and stereochemistry of the molecule. FTIR
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spectroscopy serves as a rapid and effective method for verifying the presence of key
functional groups. The protocols and data presented in this application note are intended to
serve as a guide for researchers in the fields of chemical ecology, organic synthesis, and drug
development for the accurate and reliable identification of this important semiochemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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